

Anticancer Agent 205: An In-depth Analysis of Induced Cellular Senescence Pathways

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Compound of Interest

Compound Name: Anticancer agent 205

Cat. No.: B12370024

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Introduction

Anticancer agent 205 is a novel synthetic compound demonstrating significant potential in preclinical studies for its ability to induce a state of permanent cell cycle arrest, known as cellular senescence, in various cancer cell lines. Unlike apoptosis, which leads to programmed cell death, therapy-induced senescence halts proliferation and involves the secretion of a complex array of signaling molecules. This guide provides a detailed overview of the molecular pathways activated by agent 205, quantitative data from key experiments, and the detailed protocols used to generate these findings. The primary mechanism of action involves the robust activation of the p53/p21 and p16/Rb tumor suppressor pathways.^{[1][2][3]}

Core Signaling Pathways Induced by Anticancer Agent 205

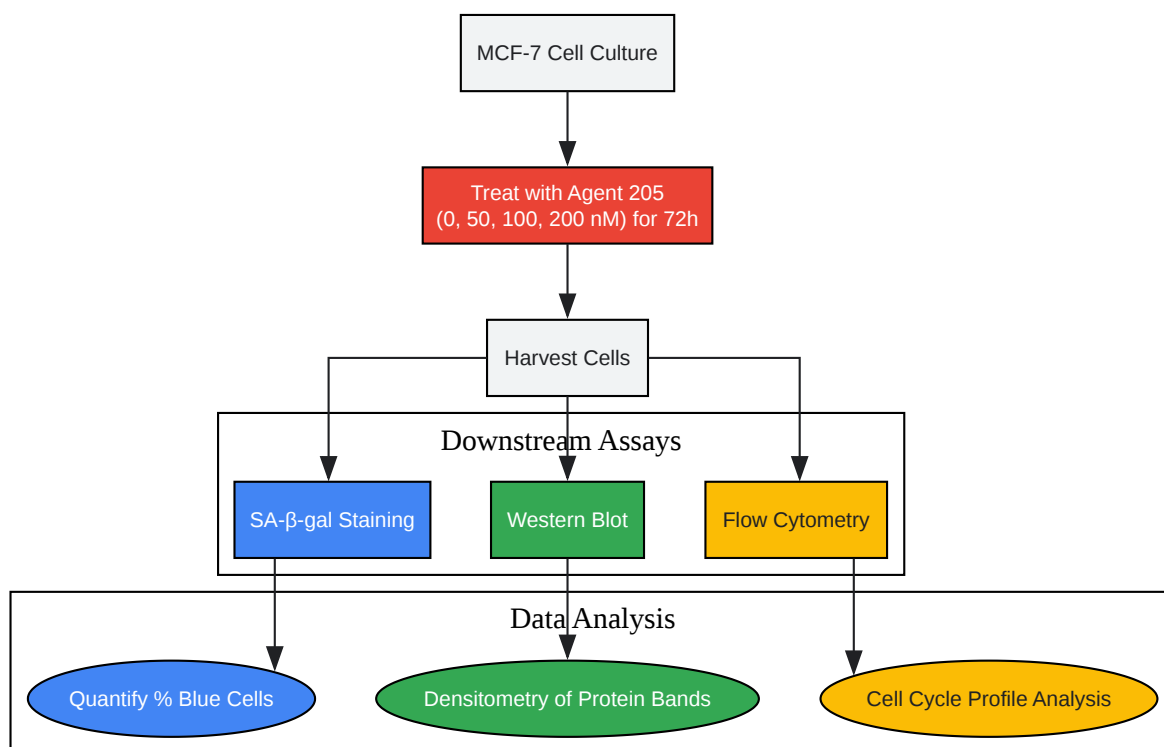
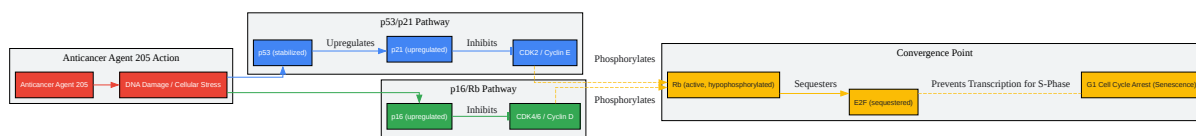
Treatment with **Anticancer Agent 205** triggers a cellular stress response that converges on two critical tumor suppressor pathways to enforce cell cycle arrest: the p53/p21 pathway and the p16/Rb pathway.^{[1][2]}

- The p53/p21 Pathway: Agent 205 induces DNA damage, which activates kinases such as ATM and ATR. These kinases phosphorylate and stabilize the p53 tumor suppressor protein. Stabilized p53 acts as a transcription factor, potentially upregulating the expression of p21, a

cyclin-dependent kinase (CDK) inhibitor. p21 then binds to and inhibits Cyclin E-CDK2 complexes, preventing the phosphorylation of the Retinoblastoma (Rb) protein.

- The p16/Rb Pathway: Independently, cellular stress from Agent 205 treatment also leads to a significant increase in the expression of the p16 tumor suppressor protein. p16 specifically inhibits Cyclin D-CDK4/6 complexes.

The inhibition of both CDK2 and CDK4/6 by p21 and p16, respectively, ensures that Rb remains in its active, hypophosphorylated state. In this state, Rb binds to and sequesters the E2F transcription factor, preventing the expression of genes required for progression from the G1 to the S phase of the cell cycle, thus establishing a durable senescent arrest.



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